molecular formula C17H16FNO4 B6664339 5-[[1-(4-Fluorophenyl)cyclobutyl]methylcarbamoyl]furan-2-carboxylic acid

5-[[1-(4-Fluorophenyl)cyclobutyl]methylcarbamoyl]furan-2-carboxylic acid

Cat. No.: B6664339
M. Wt: 317.31 g/mol
InChI Key: JLGICXGVJOCJBH-UHFFFAOYSA-N
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Description

5-[[1-(4-Fluorophenyl)cyclobutyl]methylcarbamoyl]furan-2-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a furan ring, a fluorophenyl group, and a cyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[1-(4-Fluorophenyl)cyclobutyl]methylcarbamoyl]furan-2-carboxylic acid typically involves multiple steps, starting with the construction of the cyclobutyl core. One common approach is to use a cyclobutyl halide as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and carbonylation to introduce the necessary functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-[[1-(4-Fluorophenyl)cyclobutyl]methylcarbamoyl]furan-2-carboxylic acid: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-[[1-(4-Fluorophenyl)cyclobutyl]methylcarbamoyl]furan-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

5-[[1-(4-Fluorophenyl)cyclobutyl]methylcarbamoyl]furan-2-carboxylic acid: can be compared to other similar compounds, such as:

  • 4-Fluorophenylacetic acid

  • Cyclobutylcarboxylic acid

  • Furan-2-carboxylic acid

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its combination of a fluorophenyl group, cyclobutyl ring, and furan moiety, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

5-[[1-(4-fluorophenyl)cyclobutyl]methylcarbamoyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c18-12-4-2-11(3-5-12)17(8-1-9-17)10-19-15(20)13-6-7-14(23-13)16(21)22/h2-7H,1,8-10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGICXGVJOCJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CC=C(O2)C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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